molecular formula C6H9NO2S B13474868 2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol

2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol

Cat. No.: B13474868
M. Wt: 159.21 g/mol
InChI Key: NVIPRTJVFSKWIY-UHFFFAOYSA-N
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Description

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-5-nitroisoxazole with ethane-1-thiol in the presence of a reducing agent to form the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxazole ring may interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid
  • 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
  • (3-methoxy-1,2-oxazol-5-yl)methanethiol

Uniqueness

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol is unique due to the presence of both a methoxy group and a thiol group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)ethanethiol

InChI

InChI=1S/C6H9NO2S/c1-8-6-4-5(2-3-10)9-7-6/h4,10H,2-3H2,1H3

InChI Key

NVIPRTJVFSKWIY-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCS

Origin of Product

United States

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